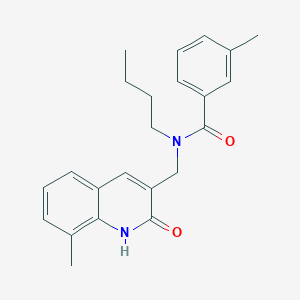
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BMH-21 is a member of the benzamide family of compounds and has been found to inhibit the growth of cancer cells by targeting the DNA binding protein HMGB1.
Mécanisme D'action
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of the HMGB1 protein, which is a DNA binding protein that is overexpressed in many different types of cancer cells. By targeting the HMGB1 protein, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is able to inhibit the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide have been investigated in several studies. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to induce apoptosis, or programmed cell death, in breast cancer cells. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the migration and invasion of lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. However, one limitation of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of research could be to investigate the safety and efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in clinical trials. Another area of research could be to investigate the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in combination with other cancer therapeutic agents. Additionally, further research could be done to investigate the mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide and to identify other potential targets for cancer therapy.
Méthodes De Synthèse
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is a multi-step process that involves the reaction of several different reagents. The first step in the synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with butylamine to form N-butyl-3-methylbenzamide. The second step involves the reaction of N-butyl-3-methylbenzamide with 2-hydroxy-8-methylquinoline to form N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide has been the subject of several scientific studies that have investigated its potential as a cancer therapeutic agent. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of breast cancer cells by inducing cell death. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of lung cancer cells by targeting the HMGB1 protein.
Propriétés
IUPAC Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)19-11-6-8-16(2)13-19)15-20-14-18-10-7-9-17(3)21(18)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSVXKWETZCFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

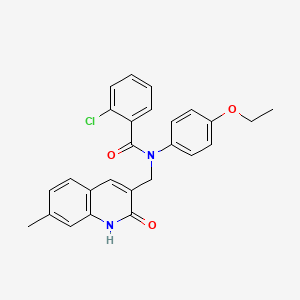
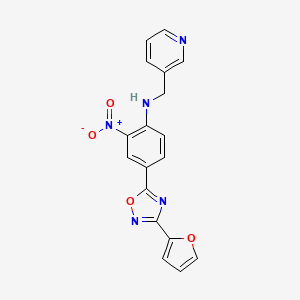

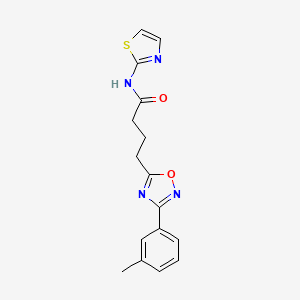
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)

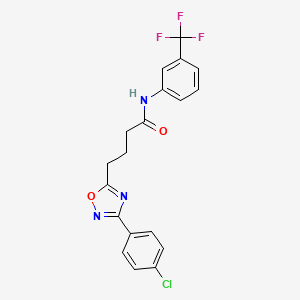

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)
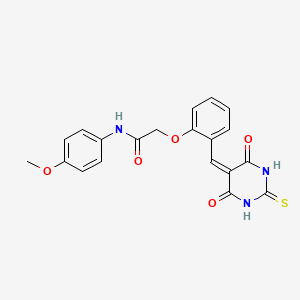

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)